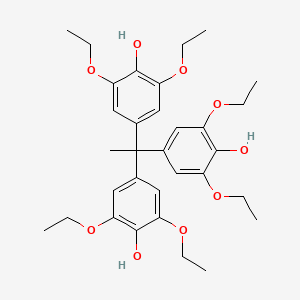
Udg33rmp94
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGS-499 is a synthetic organic compound known for its ability to activate telomerase, an enzyme that maintains telomere length and promotes genomic integrity. Telomerase activation has been linked to neuroprotective effects, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: AGS-499 is synthesized through a series of organic reactions involving the formation of multiple phenolic groups. The compound’s structure includes three 2,6-diethoxyphenol groups connected by an ethane-1,1,1-triyl linker .
Industrial Production Methods: The industrial production of AGS-499 involves optimizing reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pH, and reaction time to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: AGS-499 primarily undergoes oxidation and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce or modify functional groups.
Major Products: The major products formed from these reactions include various derivatives of AGS-499 with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
AGS-499 has been extensively studied for its potential therapeutic applications:
Neuroprotection: AGS-499 has shown promise in delaying the onset and progression of neurodegenerative diseases such as ALS and Alzheimer’s disease by increasing telomerase activity and protecting neurons from oxidative stress
Cellular Senescence: The compound has been investigated for its ability to prevent cellular senescence, thereby extending the lifespan of cells and tissues.
Mechanism of Action
AGS-499 exerts its effects by activating telomerase, specifically the telomerase reverse transcriptase (TERT) component. This activation leads to the maintenance of telomere length, which is crucial for genomic stability and cell proliferation. Additionally, TERT has non-canonical functions, such as reducing oxidative stress and apoptosis sensitivity, which contribute to the compound’s neuroprotective effects .
Comparison with Similar Compounds
AGS-500: Another telomerase activator with similar neuroprotective properties.
TA-65: A natural telomerase activator derived from the Astragalus plant, known for its anti-aging effects.
GRN510: A synthetic telomerase activator studied for its potential in treating age-related diseases.
Uniqueness of AGS-499: AGS-499 stands out due to its synthetic origin and specific design to enhance telomerase activity in the brain and spinal cord. Its ability to delay the progression of neurodegenerative diseases and improve motor neuron survival makes it a unique and promising compound in the field of neuroprotection .
Properties
CAS No. |
1092372-02-5 |
|---|---|
Molecular Formula |
C32H42O9 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[1,1-bis(3,5-diethoxy-4-hydroxyphenyl)ethyl]-2,6-diethoxyphenol |
InChI |
InChI=1S/C32H42O9/c1-8-36-23-14-20(15-24(29(23)33)37-9-2)32(7,21-16-25(38-10-3)30(34)26(17-21)39-11-4)22-18-27(40-12-5)31(35)28(19-22)41-13-6/h14-19,33-35H,8-13H2,1-7H3 |
InChI Key |
XBQUOTRVJFIZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)OCC)C(C)(C2=CC(=C(C(=C2)OCC)O)OCC)C3=CC(=C(C(=C3)OCC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















